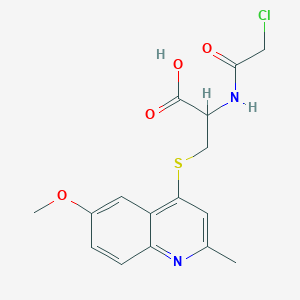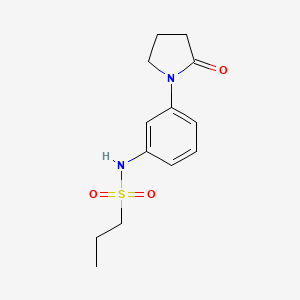![molecular formula C25H31N3O6S2 B2702654 Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-57-7](/img/structure/B2702654.png)
Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound. Heterocycles are often found in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecule contains several functional groups, including an acetyl group, a sulfonyl group, and an amide group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, the sulfonyl group could participate in elimination or substitution reactions, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could enhance solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Transformations
One area of research has involved exploring efficient synthetic methodologies to create highly functionalized chemical structures, where Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a precursor or key intermediate. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process, synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, which could be related to the structural motifs present in the compound of interest (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) developed novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems starting from structurally related precursors, emphasizing the compound's role in synthesizing diverse heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).
Application in Fluorescent Probes and Photophysical Studies
Ershov et al. (2019) focused on the photophysical properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, synthesized through conditions that may parallel those involving this compound. Their work elucidated the spectral-fluorescent properties of these compounds, establishing a correlation with their chemical structure, which underscores the potential of such compounds in the development of fluorescent probes and materials science applications (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Antioxidant and Antimicrobial Activities
Research by Zaki et al. (2017) on derivatives of selenolo[2,3-b]pyridine, structurally akin to this compound, revealed notable antioxidant activities. This indicates the potential therapeutic value of such compounds in developing antioxidant agents (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017). Additionally, Bakhite et al. (2004) investigated the antimicrobial activities of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, highlighting the potential use of compounds with similar structures in antimicrobial drug development (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-acetyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-4-34-25(31)22-20-11-12-27(17(3)29)15-21(20)35-24(22)26-23(30)18-5-7-19(8-6-18)36(32,33)28-13-9-16(2)10-14-28/h5-8,16H,4,9-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWOCVGGQYZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)
![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
![2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2702578.png)




![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)


![(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide](/img/structure/B2702589.png)
